An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure
An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-undecanone (B1294626) (CAS No. 927-49-1). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis and analysis are provided.
Chemical Identity and Structure
6-Undecanone, also known as dipentyl ketone or diamyl ketone, is a symmetrical aliphatic ketone.[1] Its structure consists of an eleven-carbon chain with a carbonyl group located at the sixth carbon position.[2] This symmetrical nature simplifies its spectral analysis compared to its asymmetrical isomers.[2]
Key Identifiers:
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IUPAC Name: Undecan-6-one[1]
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Molecular Formula: C₁₁H₂₂O[3]
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SMILES: CCCCCC(=O)CCCCC[2]
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InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N[3]
The fundamental structure of 6-undecanone is visualized below.
Physicochemical Properties
6-Undecanone is a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[4][5] It is stable under standard conditions and finds application as a solvent and a flavoring agent.[6][7]
Table 1: Quantitative Physicochemical Data for 6-Undecanone
| Property | Value | Reference(s) |
| Molecular Weight | 170.29 g/mol | [3] |
| CAS Number | 927-49-1 | [3] |
| Melting Point | 14 - 15 °C (287 - 288 K) | [1] |
| Boiling Point | 228 °C (501 K) at 760 mmHg | [1] |
| Density | 0.831 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4270 | [4] |
| Water Solubility | 0.05 mg/mL at 25 °C (Insoluble) | [1][2] |
| Vapor Pressure | 0.01 hPa at 20 °C | [8] |
| Flash Point | 96 °C (191 °F) | [5][8] |
Experimental Protocols
Synthesis via Ketonization of Hexanoic Acid
A primary route for synthesizing symmetrical ketones like 6-undecanone is the catalytic ketonic decarboxylation of the corresponding carboxylic acid.[9] This process involves heating two equivalents of hexanoic acid in the presence of a metal oxide catalyst, yielding 6-undecanone, carbon dioxide, and water.[7][9]
Methodology:
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Catalyst Packing: A tubular fixed-bed reactor is charged with a metal oxide catalyst, such as manganese(IV) oxide (MnO₂) or zirconium(IV) oxide (ZrO₂), often supported on alumina.[4][7][10]
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Reaction Setup: The reactor is placed in a tube furnace, and the system is connected to a high-performance liquid chromatography (HPLC) pump for reactant delivery and a condenser for product collection.
-
Reaction Conditions: The reactor is heated to a temperature range of 350-450°C.[4][11] Liquid hexanoic acid (≥99% purity) is then pumped through the catalyst bed at a defined flow rate.[2][4]
-
Product Collection: The gaseous effluent from the reactor, containing 6-undecanone, water, carbon dioxide, and unreacted hexanoic acid, is passed through a condenser to liquefy the products.[11]
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Purification: The collected condensate typically separates into an organic and an aqueous layer. The organic layer is isolated, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove residual acid, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
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Final Product: The crude product is purified by vacuum distillation to yield pure 6-undecanone.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like 6-undecanone.[12]
Methodology:
-
Sample Preparation (Headspace SPME):
-
Place a known quantity of the sample matrix (e.g., 1-5 g) into a 20 mL headspace vial.[12]
-
Seal the vial and place it in a heater-stirrer set to 50°C for 15 minutes to allow for equilibration.[12]
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 45 minutes at 50°C.[12]
-
Retract the fiber and immediately introduce it into the GC inlet for analysis.[12]
-
-
GC-MS Conditions (Typical):
-
Injection Port: 250°C, Splitless mode.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identification: Identify the 6-undecanone peak by comparing its retention time to that of a pure standard and its mass spectrum to a reference library (e.g., NIST).[13] Key fragments include m/z 43, 58, 71, and 99.[14]
-
Quantification: Prepare a series of standard solutions of 6-undecanone in a suitable solvent (e.g., methanol) and analyze them using the same GC-MS method to create a calibration curve of peak area versus concentration.[12] Calculate the concentration in the sample using this curve.[12]
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Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and purity assessment of 6-undecanone.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 6-undecanone sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Ensure the sample height in the tube is at least 4-5 cm.[1]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing a triplet for the terminal methyl groups (C1, C11), a multiplet for the adjacent methylenes (C2, C10), complex multiplets for the central methylenes (C3, C4, C8, C9), and a characteristic triplet for the alpha-methylenes (C5, C7) adjacent to the carbonyl group.[2][15]
-
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with the carbonyl carbon (C6) appearing significantly downfield.[6]
-
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. as.nyu.edu [as.nyu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Undecanone (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Page loading... [guidechem.com]
- 7. WO2020104429A1 - Method of producing higher alkanones, preferably 6-undecanone, and derivatives thereof - Google Patents [patents.google.com]
- 8. 2-Undecanone for synthesis 112-12-9 [sigmaaldrich.com]
- 9. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US8779208B2 - Process for reducing emissions of volatile organic compounds from the ketonization of carboxylic acids - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-Undecanone [webbook.nist.gov]
- 14. 6-Undecanone | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 6-Undecanone(927-49-1) 1H NMR [m.chemicalbook.com]
